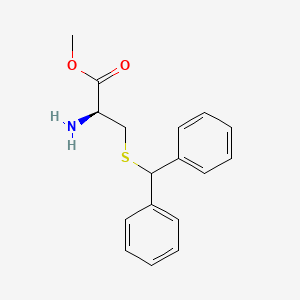

methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a benzhydryl group attached to a sulfur atom, which is further connected to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as benzhydryl chloride, L-cysteine, and methyl acrylate.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C) and may require solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzhydryl group, yielding simpler amino acid derivatives.

Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Simpler amino acid derivatives.

Substitution: Various substituted amino acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Peptides: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can be used as a building block in the synthesis of peptides and peptidomimetics.

Chiral Catalysts: The compound can serve as a ligand in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Protein Modification: The compound can be used to modify proteins through thiol-disulfide exchange reactions.

Medicine

Drug Development:

Prodrug Design: The compound can be modified to create prodrugs that release active drugs under specific physiological conditions.

Industry

Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.

Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the sulfur atom can participate in redox reactions or form disulfide bonds. The compound may also act as a competitive inhibitor by mimicking the natural substrate of the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S)-2-amino-3-mercaptopropanoate: Similar structure but lacks the benzhydryl group.

Methyl (2S)-2-amino-3-(4-methylbenzhydrylsulfanyl)propanoate: Contains a methyl-substituted benzhydryl group.

Methyl (2S)-2-amino-3-(4-chlorobenzhydrylsulfanyl)propanoate: Contains a chloro-substituted benzhydryl group.

Uniqueness

Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is unique due to the presence of the benzhydryl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and provide unique properties compared to other similar compounds.

Biological Activity

Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfenyl group and a chiral amino acid backbone. The presence of the benzhydryl moiety is believed to enhance its biological activity, particularly in inhibiting enzyme functions related to various diseases.

1. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several enzymes:

- Tyrosinase Inhibition : Research indicates that derivatives of this compound exhibit potent inhibition of tyrosinase, an enzyme involved in melanin production. For instance, analogs derived from this compound showed IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor. Specifically, one analog demonstrated an IC50 value of 1.12 µM, indicating it is 22 times more effective than kojic acid .

- Phospholipase A2 Inhibition : This compound also shows promise as an inhibitor of phospholipase A2 enzymes, which are crucial in inflammatory processes. The inhibition of these enzymes can potentially lead to reduced inflammation and pain associated with various conditions .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

- Radical Scavenging : Studies have shown that certain analogs possess strong radical scavenging abilities, effectively neutralizing reactive oxygen species (ROS) and thus protecting cells from oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Competitive Inhibition : For tyrosinase inhibition, kinetic studies suggest that the compound acts as a competitive inhibitor. Lineweaver-Burk plots indicate changes in the slope when varying substrate concentrations are tested, confirming the competitive nature of its inhibition .

- Cellular Uptake and Activity : In cellular models such as B16F10 melanoma cells, the compound's analogs were shown to inhibit cellular tyrosinase activity effectively. This was evidenced by a significant reduction in melanin production upon treatment with these compounds .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Melanogenesis Reduction : In a study focusing on hyperpigmentation disorders, treatment with this compound led to a marked decrease in melanin levels in B16F10 cells, suggesting its utility in cosmetic applications for skin lightening .

- Anti-inflammatory Applications : Given its phospholipase A2 inhibitory activity, this compound may be beneficial in developing treatments for inflammatory diseases such as arthritis or asthma where leukotrienes play a significant role .

Data Summary

Properties

CAS No. |

1624272-57-6 |

|---|---|

Molecular Formula |

C17H19NO2S |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate |

InChI |

InChI=1S/C17H19NO2S/c1-20-17(19)15(18)12-21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12,18H2,1H3/t15-/m1/s1 |

InChI Key |

DNLBQBYLDNFKGK-OAHLLOKOSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |

Canonical SMILES |

COC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.